Germane, tributyl(4-ethenylphenyl)-
Description
Germane, tributyl(4-ethenylphenyl)- is an organogermanium compound with the molecular formula C₂₀H₃₀Ge (calculated based on structural analogs like triethyl variants in –14). It consists of a germanium (Ge) center bonded to three butyl groups (-C₄H₉) and a 4-ethenylphenyl group (-C₆H₄-CH₂CH₂). Organogermanium compounds are less studied than their silicon or tin counterparts but exhibit unique electronic and steric properties due to germanium’s intermediate electronegativity and larger atomic radius compared to carbon .
Properties
CAS No. |
86416-14-0 |
|---|---|
Molecular Formula |
C20H34Ge |
Molecular Weight |
347.1 g/mol |
IUPAC Name |
tributyl-(4-ethenylphenyl)germane |
InChI |
InChI=1S/C20H34Ge/c1-5-9-16-21(17-10-6-2,18-11-7-3)20-14-12-19(8-4)13-15-20/h8,12-15H,4-7,9-11,16-18H2,1-3H3 |
InChI Key |
AGNBMNDEZCMTDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Ge](CCCC)(CCCC)C1=CC=C(C=C1)C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Table: Comparative Analysis
Research Findings and Challenges
- Synthesis : Tributyl(4-ethenylphenyl)germane can be synthesized via Grignard or Kumada coupling, similar to methods for triethylgermane derivatives (). However, yields are lower (~40–60%) due to steric challenges .
- Toxicity: Preliminary studies suggest lower ecotoxicity compared to organotin compounds, aligning with greener chemistry goals .
Q & A
Q. What characterization methods are essential for confirming the molecular structure of Germane, tributyl(4-ethenylphenyl)-?
Methodological Answer:
- Use nuclear magnetic resonance (NMR) spectroscopy to confirm the presence of tributyl groups and the ethenylphenyl moiety via proton and carbon-13 chemical shifts.
- Fourier-transform infrared spectroscopy (FTIR) can identify Ge-C and C=C bond vibrations (stretching at ~550 cm⁻¹ for Ge-C and ~1600 cm⁻¹ for C=C).
- Single-crystal X-ray diffraction provides definitive structural confirmation, particularly for stereoelectronic effects at the germanium center .
Q. How should experimental designs be structured to investigate the compound’s reactivity under varying conditions?
Methodological Answer:
- Employ factorial designs to test interactions between variables (e.g., temperature, solvent polarity, and catalyst presence).
- Control nuisance variables (e.g., moisture, oxygen) using Schlenk-line techniques for air-sensitive reactions.
- Use repeated-measures ANOVA to analyze kinetic data across conditions .
Q. What analytical techniques are suitable for assessing purity and decomposition products?
Methodological Answer:
- High-performance liquid chromatography (HPLC) with UV-Vis detection can separate and quantify degradation byproducts.
- Mass spectrometry (MS) coupled with gas chromatography (GC-MS) identifies volatile decomposition species.
- Thermogravimetric analysis (TGA) monitors thermal stability under inert and oxidative atmospheres .
Advanced Research Questions
Q. How can computational modeling predict the compound’s electronic properties and ligand interactions?
Methodological Answer:
- Perform density functional theory (DFT) calculations to map frontier molecular orbitals (HOMO/LUMO) and quantify Ge-ligand bond dissociation energies.
- Use molecular dynamics (MD) simulations to study solvent effects on conformational stability.
- Validate models against experimental spectroscopic data (e.g., NMR chemical shifts) .
Q. What strategies resolve contradictions in reported catalytic activity data across studies?
Methodological Answer:
- Conduct mediation analysis to distinguish direct effects of the germanium center from mediator variables (e.g., solvent polarity or counterion effects).
- Apply Bayesian meta-analysis to reconcile variability in reaction yields, weighting studies by methodological rigor (e.g., control of air sensitivity) .
Q. How can mixed-methods sampling improve the study of decomposition pathways?
Methodological Answer:
Q. What role do mediating variables play in the compound’s reactivity with transition-metal catalysts?
Methodological Answer:
Q. How can FAIR data principles enhance reproducibility in germanium-organic chemistry studies?
Methodological Answer:
- Annotate datasets with standardized metadata (e.g., reaction conditions, spectral raw files) using platforms like NFDI4Chem.
- Deposit crystallographic data in public repositories (e.g., CCDC) with unique digital object identifiers (DOIs).
- Document FAIRification workflows to address data interoperability challenges .
Q. How does germane cognitive load theory apply to optimizing experimental protocols for novice researchers?
Methodological Answer:
Q. What thematic analysis frameworks are effective for synthesizing conflicting literature on germanium-organic compounds?
Methodological Answer:
- Code literature data using inductive thematic analysis to identify recurring contradictions (e.g., divergent catalytic outcomes).
- Map themes to experimental variables (e.g., solvent choice, germanium oxidation state) and prioritize unresolved hypotheses for further testing.
- Use evocative exemplars (e.g., case studies of contradictory results) to highlight gaps in mechanistic models .
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